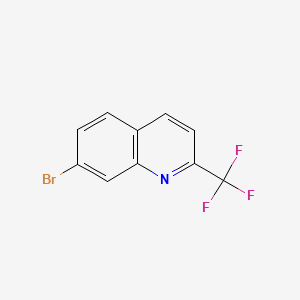

7-Bromo-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653007 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-72-8 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 7 Bromo 2 Trifluoromethyl Quinoline

Chemical Structure and Properties

7-Bromo-2-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated derivative of quinoline (B57606). Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| CAS Number | 176722-72-8 |

| Appearance | Solid (form may vary) |

The data in this table has been compiled from publicly available chemical supplier information. sigmaaldrich.comrsc.orgresearchgate.net

Spectroscopic Data

Synthesis and Reactivity

The synthesis of 2-(trifluoromethyl)quinolines can be achieved through various methods, including the condensation of α,β-unsaturated trifluoromethyl ketones with anilines. chemicalbook.com For the specific synthesis of 7-Bromo-2-(trifluoromethyl)quinoline, a plausible route would involve the use of a bromo-substituted aniline (B41778) as a starting material in such a condensation reaction.

The reactivity of this compound is dominated by the presence of the bromine atom at the 7-position. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of more complex molecules.

Key Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 7-position.

Buchwald-Hartwig Amination: This transformation would enable the synthesis of 7-amino-substituted-2-(trifluoromethyl)quinolines by reacting the bromo derivative with a primary or secondary amine, again utilizing a palladium catalyst and a suitable base. researchgate.net

Research Applications and Future Perspectives

Classical Cyclocondensation Strategies for Quinoline Core Construction

Classic name reactions provide the fundamental framework for quinoline synthesis. These methods involve the condensation and subsequent cyclization of aromatic amines with various carbonyl-containing compounds. nih.gov Adaptations of these century-old reactions remain highly relevant for creating functionalized quinolines, including those bearing bromo and trifluoromethyl substituents.

The Pfitzinger reaction, first reported in 1886, traditionally involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The general mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond, forming a keto-acid intermediate which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the final quinoline product. wikipedia.org

To generate 2-trifluoromethylated quinolines via this method, a key starting material containing the trifluoromethyl group is required. One logical approach is the use of a ketone of the structure R-CO-CH₂-CF₃. The reaction of such a ketone with isatin under Pfitzinger conditions would theoretically place the trifluoromethyl group at the 2-position of the resulting quinoline ring. An improved Pfitzinger reaction has been developed using TMSCl as a promoter for a one-step cascade process involving esterification and cyclization under mild conditions. exlibrisgroup.com While specific examples yielding this compound via the Pfitzinger reaction are not extensively documented, the strategy's flexibility allows for the use of substituted isatins, such as 5-bromoisatin, which would place the bromine atom at the 7-position of the final quinoline product.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

| Isatin | Carbonyl Compound (with α-methylene group) | Base (e.g., KOH) | Quinoline-4-carboxylic acid |

| N-acyl isatin | Carbonyl Compound | Base | 2-hydroxy-quinoline-4-carboxylic acid wikipedia.org |

| Isatin | N,N-dimethylenaminone | TMSCl, Alcohol/Water | Quinoline-4-carboxylic ester/acid exlibrisgroup.com |

The Skraup synthesis is a venerable method for producing quinolines by heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. iipseries.org

The primary route to introducing substituents via the Skraup reaction is through the choice of a substituted aniline precursor. For the synthesis of a bromo- and trifluoromethylated quinoline, an aniline bearing these groups is required. For instance, a patented method describes the synthesis of 5-bromo-7-trifluoromethyl quinoline using 3-Aminotrifluorotoluene as the starting material in a Skraup reaction to first produce 7-(trifluoromethyl)quinoline, which is subsequently brominated. google.com This highlights a common strategy: synthesizing a singly-substituted quinoline via a classical method followed by further functionalization.

Modifications to the Skraup reaction often focus on mitigating its characteristically violent nature. The use of ferrous sulfate (B86663) can moderate the reaction, making it safer for larger-scale preparations. orgsyn.org Other oxidizing agents, like arsenic acid, can also result in a less vigorous reaction. wikipedia.org Modern variations have employed microwave irradiation to improve reaction conditions and yields. nih.gov

| Aniline Derivative | Key Reagents | Product | Reference |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | wikipedia.org |

| 3-Aminotrifluorotoluene | Glycerol, H₂SO₄, Oxidizing Agent | 7-(Trifluoromethyl)quinoline | google.com |

| 8-Aminoquinoline | Glycerol, H₂SO₄, Oxidizing Agent | 1,10-Phenanthroline | iipseries.org |

The Friedländer synthesis provides one of the most direct and versatile routes to substituted quinolines. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH₂-CO- group). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or bases, or sometimes accomplished simply by heating the reactants. researchgate.netjk-sci.com

The power of the Friedländer synthesis lies in its convergent nature, where two different substituted components are combined to build the final product. To synthesize this compound, one could envision reacting a 2-amino-4-bromobenzaldehyde (B1289445) or 2-amino-4-bromophenyl ketone with a ketone containing a trifluoromethyl group, such as ethyl trifluoroacetoacetate. This approach allows for precise control over the substitution pattern of the resulting quinoline. Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer reaction, including iodine, neodymium(III) nitrate (B79036) hexahydrate, and solid-supported catalysts like Nafion under microwave irradiation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | 2,3-Unsubstituted Quinoline researchgate.net |

| 2-Aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or Base | Substituted Quinoline organic-chemistry.org |

| 2-Aminobenzophenone | Prochiral cyclobutane-1,3-dione | Chiral Phosphoric Acid | Cyclobutanone-fused Quinoline rsc.org |

Beyond the classical named reactions, a variety of modern cyclization strategies using anilines as core building blocks have been developed. These methods often offer milder conditions and broader substrate scope.

One notable method is the electrophilic cyclization of N-(2-alkynyl)anilines. In this approach, an aniline is first functionalized with an alkyne moiety. Treatment with an electrophile such as iodine monochloride (ICl) or bromine (Br₂) promotes a 6-endo-dig cyclization to form a 3-halogenated quinoline in good yields. nih.govresearchgate.net The reaction tolerates a range of functional groups on the aniline ring, including bromo and nitro groups. nih.gov

Another powerful strategy involves the copper-catalyzed aerobic oxidative annulation of anilines and other simple precursors. For example, substituted quinolines can be synthesized directly from anilines and aldehydes in a one-pot process involving C-H functionalization and C-C/C-N bond formation, using air as the oxidant. organic-chemistry.org Similarly, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com A copper-chloride catalyzed aerobic oxidative cyclization has been reported for the efficient synthesis of 2-trifluoromethylquinolines from N-(2-alkenylaryl)enamine precursors. rsc.org These methods represent the frontier of quinoline synthesis, providing efficient access to highly functionalized structures. mdpi.com

Regioselective Introduction of the Trifluoromethyl Group

An alternative to constructing the quinoline ring with the CF₃ group already incorporated is to introduce it directly onto a pre-formed, functionalized quinoline skeleton, such as 7-bromoquinoline. This approach depends on the development of regioselective C-H functionalization reactions.

Direct C-H trifluoromethylation has become a major focus in fluorine chemistry, as it provides a more efficient route to trifluoromethylated compounds by avoiding the need to pre-functionalize the substrate. researchgate.net Radical trifluoromethylation is a prominent strategy, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) as a source of the CF₃ radical. researchgate.net

The challenge in direct trifluoromethylation of heterocycles like quinoline is controlling the position of substitution. For quinoline itself, direct trifluoromethylation often targets the electron-deficient C2 and C4 positions. However, methods for achieving regioselectivity at other positions are emerging. For instance, a novel method for the direct difluoromethylation at the C-3 position has been developed, and a 3-position-selective C-H trifluoromethylation of pyridine (B92270) and quinoline rings has been achieved through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. vjst.vnchemrxiv.org

For the synthesis of 2-trifluoromethylquinolines specifically, α-trifluoromethylated quinoline derivatives have been synthesized in a one-step procedure involving the methylation of the imine with methyl trifluoroacetate (B77799) and subsequent trifluoromethylation of a Reissert-type intermediate. nih.gov This demonstrates that while direct C-H activation is a powerful tool, classical and modern cyclization strategies often provide more reliable control for installing the trifluoromethyl group at the C2 position.

Utilizing Trifluoroacetoacetate Derivatives in Quinoline Annulation

A common and effective method for constructing the quinoline skeleton is through the condensation of anilines with β-dicarbonyl compounds, a reaction known as the Combes synthesis. wikipedia.orgyoutube.com In the context of synthesizing 2-(trifluoromethyl)quinolines, ethyl 4,4,4-trifluoroacetoacetate is a critical reagent. This approach involves the reaction of a suitably substituted aniline with the trifluoroacetoacetate derivative, followed by an acid-catalyzed cyclization. wikipedia.orgchemicalbook.com

The reaction mechanism begins with the formation of a Schiff base intermediate from the condensation of the aniline and the β-diketone. wikipedia.org Subsequent acid-catalyzed intramolecular cyclization, which is the rate-determining step, leads to the formation of the quinoline ring. wikipedia.org The regioselectivity of this cyclization can be influenced by the substituents on the aniline ring. For instance, the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid yields 2,8-bis(trifluoromethyl)quinolin-4-ol. chemicalbook.com

Another related method is the Gould-Jacobs reaction, which utilizes an aniline derivative and an ethoxymethylenemalonate ester. wikipedia.orgablelab.eu This reaction proceeds through a condensation followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgd-nb.info The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for this transformation. researchgate.net

A study by Keller and Schlosser (1996) described a method where 4-anilino-1,1,1-trifluorobut-3-en-2-ones, formed from the reaction of anilines with 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, undergo cyclization in the presence of phosphoryl trichloride (B1173362) to yield 2-(trifluoromethyl)quinolines. epfl.ch

Trifluoromethyl Building Block Strategies for Heterocycle Construction

The direct incorporation of the trifluoromethyl group into the quinoline scaffold often relies on the use of trifluoromethyl-containing building blocks. These strategies provide a convergent and efficient route to the desired products.

One such approach involves the reaction of anilines with α,β-unsaturated trifluoromethyl ketones. This condensation reaction, carried out in trichloroacetic acid, has been shown to produce 2-trifluoromethyl quinolines. researchgate.net Another strategy utilizes 1-trifluoromethyl-prop-2-yne 1-iminium triflates, which react with anilines in a one-pot, two-step Michael addition and intramolecular cyclization sequence to afford a range of 4-CF3-quinolines. researchgate.net

The construction of more complex heterocyclic systems containing the 2-(trifluoromethyl)quinoline (B1226531) motif has also been explored. For instance, a (3+2)-cycloaddition of N-amino quinolinium salts with in situ generated trifluoroacetonitrile (B1584977) has been developed to synthesize 2-(trifluoromethyl)- nih.govnih.govdeepdyve.comtriazolo[1,5-a]quinoline derivatives. researchgate.net

Controlled Bromination Methodologies in Quinoline Synthesis

The introduction of a bromine atom at a specific position on the quinoline ring is crucial for the synthesis of this compound. This is typically achieved through electrophilic bromination or by starting with a pre-brominated intermediate.

Electrophilic Bromination Protocols for Quinoline Cores

Electrophilic bromination of the quinoline ring system is a common method for introducing bromine atoms. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the quinoline core. For instance, bromination of quinoline in sulfuric acid can lead to a mixture of 5-bromo and 8-bromo isomers. iust.ac.ir

The use of N-bromosuccinimide (NBS) is a widely employed method for the bromination of quinolines. rsc.org Studies have shown that the bromination of 8-substituted quinolines with molecular bromine can yield a mixture of mono- and di-bromo derivatives, depending on the nature of the substituent and the reaction conditions. researchgate.netacgpubs.org For example, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to regioselectively produce 5-bromo-8-methoxyquinoline. researchgate.netacgpubs.org

Bromination of Pre-functionalized Quinoline Intermediates

An alternative and often more controlled approach to obtaining the desired bromo-substituted quinoline is to start with a pre-functionalized intermediate that already contains the bromine atom at the desired position. This strategy avoids issues with regioselectivity during the bromination step.

For the synthesis of this compound, one would ideally start with 3-bromoaniline. The subsequent condensation and cyclization with a suitable trifluoromethyl-containing building block, as described in the sections above, would directly lead to the target molecule.

Furthermore, the bromination of tetrahydroquinolines followed by aromatization is another viable route. rsc.orgnih.gov This method allows for the functionalization of both rings of the quinoline system. nih.gov For example, 1,2,3,4-tetrahydroquinoline (B108954) can be brominated to give 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can then be aromatized to yield 6,8-dibromoquinoline. nih.gov

Advanced Synthetic Strategies and Reaction Condition Optimization

Modern organic synthesis has seen the development of advanced, often metal-catalyzed, methods for the construction of complex heterocyclic systems like quinolines. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Palladium-catalyzed reactions have become a powerful tool in organic synthesis, and their application to the formation of quinolines is well-documented. nih.govnih.govdeepdyve.comcapes.gov.brrsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines is one such method that has been used to prepare a variety of quinolines, including those with trifluoromethyl groups. deepdyve.comrsc.org

Rhodium-catalyzed reactions have also been employed for the synthesis of functionalized quinolines. For example, a rhodium(III)-catalyzed cascade reaction of N-aryl amidines with two CF3-ynones has been developed to produce CF3- and alkynyl-substituted quinoline derivatives. rsc.org

Furthermore, metal-free approaches have been developed. For instance, a Brønsted acid-promoted synthesis of quinolines from anilines, acetophenones, and DMSO under air has been reported. stonybrook.edu Additionally, iodine-mediated desulfurative cyclization of intermediates derived from o-aminothiophenol and 1,3-ynones provides another route to quinoline derivatives. nih.gov

The optimization of reaction conditions, including the use of nanocatalysts, has also been a focus of research to develop more environmentally friendly and efficient quinoline syntheses. acs.orgnih.gov

Microwave-Assisted Synthetic Routes to Halogenated Quinolines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. frontiersin.orgbenthamdirect.com This technology has been effectively applied to the synthesis of quinoline scaffolds, including halogenated derivatives. rsc.orgrsc.org

The Friedländer annulation, a classical method for quinoline synthesis, has been adapted for microwave conditions to great effect. A microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold. nih.gov For instance, by using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C, quinoline synthesis can be achieved in as little as 5 minutes in excellent yield. nih.gov This approach represents a significant improvement over traditional methods that require high temperatures or strong acids and proceed slowly over several days with poor yields. nih.gov

Research has demonstrated a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis for the single-step assembly of diverse 8-hydroxyquinolines. rsc.orgrsc.org This method shows greatly improved reaction yields, increasing from 34% with traditional oil bath heating to 72% with microwave assistance. rsc.orgrsc.org The versatility of this microwave-mediated synthesis allows for the incorporation of a wide range of starting materials, including aldehydes and ketones, to generate substituted quinolines that might be inaccessible under strongly acidic or basic conditions. rsc.org

Furthermore, microwave irradiation has been successfully used in the synthesis of complex structures incorporating the quinoline moiety. In one study, novel nonperipherally tetrasubstituted metallophthalocyanines bearing 4-(7-(trifluoromethyl)quinolin-4-yl)oxy units were synthesized. tubitak.gov.tr The microwave-assisted cyclotetramerization reactions were completed in 3–10 minutes, yielding good results, whereas the same reactions required 24 hours using conventional heating. tubitak.gov.tr This highlights the efficiency of microwave technology in saving time and energy. tubitak.gov.tr

A comparison of reaction conditions for the synthesis of quinazolin-4(3H)-ones, a related nitrogen heterocycle, illustrates the advantages of microwave heating. Under classical conditions, a specific reaction required 30 hours at 84°C to achieve a 55% yield, whereas microwave irradiation (500 W, 70°C) produced a 78% yield in just 1.5 hours. frontiersin.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis (8-hydroxyquinolines) | Conventional (Oil Bath) | Not Specified | 34% | rsc.orgrsc.org |

| Friedländer Synthesis (8-hydroxyquinolines) | Microwave-Assisted | Not Specified | 72% | rsc.orgrsc.org |

| Cyclotetramerization (Phthalocyanines) | Conventional | 24 hours | Good | tubitak.gov.tr |

| Cyclotetramerization (Phthalocyanines) | Microwave-Assisted | 3-10 minutes | Good | tubitak.gov.tr |

| Radziszewski's Reaction (Quinazolin-4(3H)-one) | Conventional (84°C) | 30 hours | 55% | frontiersin.org |

| Radziszewski's Reaction (Quinazolin-4(3H)-one) | Microwave-Assisted (70°C) | 1.5 hours | 78% | frontiersin.org |

Continuous Flow Reactor Applications in Quinoline Synthesis

Continuous flow chemistry has become an essential technology in modern organic synthesis, offering advantages in safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net This technology has been successfully applied to the synthesis of quinolines and other heterocyclic compounds.

A continuous photochemical process has been developed that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade. researchgate.netvapourtec.com This method utilizes a high-power LED lamp in a flow reactor, demonstrating higher productivity and efficiency than a medium-pressure mercury lamp and achieving throughputs greater than one gram per hour. researchgate.netvapourtec.com This process can be combined with a subsequent hydrogenation reaction to produce tetrahydroquinolines. vapourtec.com

The assembly of continuous-flow systems can be achieved using readily available and affordable components, making the technology accessible to a broader range of researchers. mit.edu Basic setups can include reactor coils made from PFA tubing, syringe pumps, and back-pressure regulators. mit.edu More complex systems can incorporate modules for in-line purification, such as liquid-liquid separators and drying columns. mit.edu

Table 2: Examples of Continuous Flow Synthesis of Quinolines and Related Compounds

| Product | Methodology | Key Features | Reference |

|---|---|---|---|

| Substituted Quinolines | Tandem Photoisomerization-Cyclization | High-power LED; >1 g/hr throughput | researchgate.netvapourtec.com |

| 3-Cyanoquinolines | Iminyl Radical Cyclization | Safe handling of azide (B81097) intermediates; rapid synthesis | acs.org |

| Primary Amines | Metal-free Reduction of Nitro Compounds | In-line extraction; high purity and yield | beilstein-journals.org |

| Pyrroles | Paal–Knorr Synthesis | Tube-in-tube reactor for gaseous ammonia | cam.ac.uk |

Green Chemistry Protocols and Nanocatalysis in Quinoline Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In quinoline synthesis, this has led to the development of protocols that utilize environmentally benign solvents, reusable catalysts, and energy-efficient conditions. nih.govacs.org Nanocatalysis, in particular, has gained significant attention due to the high surface area, porosity, and unique reactivity of nanomaterials, which often leads to enhanced catalytic activity and selectivity. nih.govacs.org

A variety of nanocatalysts have been explored for quinoline synthesis. For example, nickel nanoparticles synthesized from Aegle Marmelos Correa leaf extract have been used for the solvent-free synthesis of polysubstituted quinolines via Friedlander annulation. nih.gov In another study, copper-doped silica (B1680970) nanoparticles supported on modified Fe₃O₄ nanoparticles were used to synthesize quinoline derivatives in good yields (68–96%) in ethanol (B145695) at 60 °C. nih.gov The use of metal-organic frameworks (MOFs) as catalysts has also been reported, with one study achieving excellent yields (85–96%) of quinoline derivatives using an IRMOF-3/PSTA/Cu nanocatalyst in acetonitrile. nih.gov

These nanocatalysts often offer the advantage of being recoverable and reusable for several cycles with only a slight decrease in activity, which is a key tenet of green chemistry. nih.gov The shift away from harsh reaction conditions and toxic reagents is a common theme. acs.org For instance, a green synthesis for 2-trifluoromethyl quinoline derivatives has been developed under metal-free conditions. researchgate.net

Gold-catalyzed reactions have also been prominent in the development of efficient quinoline syntheses, involving various annulation and cyclization strategies. rsc.org Furthermore, single-atom catalysts, such as nickel single atoms supported on carbon nitride (Ni1/CN), represent a frontier in heterogeneous catalysis. acs.org These systems offer remarkable versatility and efficiency for various coupling reactions, underscoring the potential of advanced catalysts in green chemistry and complex organic synthesis. acs.org

Table 3: Nanocatalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nickel Nanoparticles | Friedlander Annulation | Solvent-free | Not Specified | nih.gov |

| Cu-doped SiO₂@Fe₃O₄ | Friedlander Protocol | Ethanol, 60 °C, 2h | 68–96% | nih.gov |

| IRMOF-3/PSTA/Cu | One-pot Multicomponent | CH₃CN, 80 °C | 85–96% | nih.gov |

| Ni1/CN | Visible-light-driven C(sp²)-C(sp³) coupling | DMF, Morpholine | High activity | acs.org |

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 7-position of the quinoline core is a versatile handle for constructing more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron reagent, catalyzed by a palladium complex. rsc.orgnih.gov This reaction is particularly effective for coupling this compound with a wide range of aryl and heteroaryl boronic acids or their corresponding boronate esters. rsc.org

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. rsc.org For instance, the use of sterically hindered, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. nih.gov The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A variety of organoboron reagents can be employed in Suzuki-Miyaura coupling, with boronic acids being the most common. nih.govrsc.org However, organotrifluoroborates and boronate esters, such as those derived from pinacol, are also effective coupling partners, often exhibiting enhanced stability and reactivity. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Phenyl-2-(trifluoromethyl)quinoline |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl2, K2CO3 | 7-(Pyridin-3-yl)-2-(trifluoromethyl)quinoline |

| This compound | 2-Thiopheneboronic acid | Pd(OAc)2, SPhos, K3PO4 | 7-(Thiophen-2-yl)-2-(trifluoromethyl)quinoline |

| This table is illustrative and based on general principles of Suzuki-Miyaura reactions. |

Sonogashira Coupling for Alkynylation of Quinoline Derivatives

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This palladium-catalyzed, copper-co-catalyzed reaction is instrumental in the synthesis of alkynylated quinolines from this compound. nih.gov These alkynylated products are valuable intermediates in the synthesis of complex heterocyclic systems and materials with interesting photophysical properties. nih.gov

The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, in the presence of a copper(I) salt, like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net The use of bulky, electron-rich phosphine ligands can facilitate the reaction, even at room temperature for reactive aryl bromides. organic-chemistry.org The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to afford the alkyne-substituted quinoline. gelest.com

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 7-(Phenylethynyl)-2-(trifluoromethyl)quinoline |

| This compound | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, i-Pr2NH | 7-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline |

| This compound | 1-Heptyne | Pd(PhCN)2Cl2, P(t-Bu)3, CuI, i-Pr2NH | 7-(Hept-1-yn-1-yl)-2-(trifluoromethyl)quinoline |

| This table is illustrative and based on general principles of Sonogashira coupling. |

Heck Reaction and Related Arylation Processes

The Heck reaction provides a method for the arylation or vinylation of alkenes by reaction with an aryl or vinyl halide in the presence of a palladium catalyst and a base. While less common for the direct functionalization of the quinoline core itself at the bromine position, the principles of the Heck reaction are relevant to related arylation processes. These processes enable the formation of a carbon-carbon bond between the 7-position of the quinoline and an alkene, leading to the introduction of a substituted vinyl group.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst. The choice of ligand and base is crucial for the efficiency and regioselectivity of the reaction.

Buchwald-Hartwig Amination and Other Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. mychemblog.comorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary alkyl- and arylamines. mychemblog.comresearchgate.net For this compound, this reaction provides a direct route to 7-amino-2-(trifluoromethyl)quinoline derivatives, which are important substructures in many biologically active compounds. scienceopen.com

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. scienceopen.combeilstein-journals.org The reaction is performed in the presence of a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. researchgate.netscienceopen.com The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. mychemblog.com

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aniline | Pd2(dba)3, Xantphos, Cs2CO3 | N-Phenyl-2-(trifluoromethyl)quinolin-7-amine |

| This compound | Morpholine | Pd(OAc)2, BINAP, NaOt-Bu | 7-(Morpholino)-2-(trifluoromethyl)quinoline |

| This compound | Benzylamine | Pd2(dba)3, DavePhos, LiHMDS | N-Benzyl-2-(trifluoromethyl)quinolin-7-amine |

| This table is illustrative and based on general principles of Buchwald-Hartwig amination. |

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, Ullmann-type reactions provide a valuable alternative for the derivatization of aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, Ullmann coupling can be used to introduce aryloxy, arylthio, or anilino groups at the 7-position.

Traditional Ullmann reactions utilize stoichiometric amounts of copper powder at high temperatures. wikipedia.org However, modern protocols often employ catalytic amounts of soluble copper salts, such as CuI, in the presence of ligands like phenanthroline or diamines, which allow for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the nucleophile. organic-chemistry.org

Functionalization Strategies Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net The CF3 group on the 2-position of the quinoline ring is generally considered to be chemically robust and less amenable to direct functionalization compared to the bromine atom. researchgate.net

However, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring system. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the 4-position.

While direct transformation of the C-F bonds in a trifluoromethyl group is challenging, some advanced methods for defluorinative functionalization have been developed. researchgate.net These reactions are often complex and may not be readily applicable to a substrate like this compound without affecting other parts of the molecule. Therefore, synthetic strategies involving this compound typically focus on the reactivity at the bromine center, while the trifluoromethyl group serves to modulate the electronic properties of the quinoline core. nih.govmorressier.com

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the trifluoromethyl group at the 2-position significantly influences the electron density of the quinoline ring system, thereby affecting its susceptibility to nucleophilic attack.

The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the quinoline ring towards electrophilic substitution but activates it for nucleophilic substitution. nih.gov This activation is most pronounced at positions ortho and para to the electron-withdrawing group. In this compound, the bromine atom at the 7-position is a good leaving group, making this position susceptible to substitution by various nucleophiles.

While direct experimental data on SNAr reactions specifically for this compound is not extensively documented in the provided search results, the general principles of SNAr on related systems provide a strong basis for predicting its reactivity. For instance, studies on other bromo-substituted quinolines demonstrate that the bromo group can be displaced by nucleophiles. The rate and success of these reactions often depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of a catalyst.

In related quinoline systems, the introduction of a nitro group, another powerful electron-withdrawing group, has been shown to activate a bromo substituent for nucleophilic substitution, enabling the synthesis of piperazinyl and morpholinyl quinolines. nih.gov This suggests that the trifluoromethyl group in this compound would similarly facilitate the displacement of the bromine atom by a range of nucleophiles, including amines, alkoxides, and thiolates.

The general mechanism for SNAr involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Oxidation and Reduction Pathways of Quinoline Derivatives

The oxidation and reduction of the quinoline core in this compound can lead to a variety of new derivatives with modified electronic and biological properties.

Oxidation: The quinoline ring system can undergo oxidation at both the nitrogen atom and the carbocyclic ring. Oxidation of the nitrogen atom typically yields the corresponding N-oxide. For instance, the oxidation of quinoline derivatives bearing electron-releasing groups in the 5- and 8-positions can lead to the formation of quinoline-5,8-diones. clockss.org While specific studies on the oxidation of this compound were not found, it is plausible that under controlled conditions, it could be oxidized to its N-oxide. More aggressive oxidation conditions might lead to the degradation of the ring system. Enzymatic oxidation methods have also been explored for the site-selective oxidation of quinoline and its derivatives, offering a green and efficient strategy for preparing derivative chemicals. nih.gov

Reduction: The reduction of the quinoline ring can yield 1,2,3,4-tetrahydroquinolines. A study on the reduction of (trifluoromethyl)quinolines with metal hydrides showed that the outcome is dependent on the reducing agent and the position of the trifluoromethyl group. jst.go.jp For example, lithium aluminum hydride was capable of reducing various (trifluoromethyl)quinoline isomers. jst.go.jp It is anticipated that the reduction of this compound would primarily affect the pyridine ring, leading to the corresponding 7-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The choice of reducing agent and reaction conditions would be critical to achieve selective reduction without affecting the bromo or trifluoromethyl substituents. Gold nanoparticle-catalyzed reductions have also been shown to be effective for converting functionalized quinolines to their tetrahydroquinoline derivatives. researchgate.net

Design and Synthesis of Diversely Substituted Analogs

This compound is a versatile building block for the synthesis of a wide range of diversely substituted quinoline analogs. The bromine atom at the 7-position serves as a convenient handle for introducing various functional groups through cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 7-position. openlabnotebooks.orgresearchgate.net This strategy allows for the systematic modification of the steric and electronic properties of the quinoline scaffold.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is another essential tool for derivatizing this compound. This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 7-position. rsc.orgias.ac.in This method has been successfully applied to the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from the corresponding 6-bromoquinoline (B19933) precursors. rsc.org A similar approach could be readily applied to the 7-bromo isomer.

The following table provides a hypothetical overview of the types of analogs that can be synthesized from this compound using these key reactions.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 7-Aryl-2-(trifluoromethyl)quinoline |

| Suzuki Coupling | Heteroarylboronic acid | Pd catalyst, base | 7-Heteroaryl-2-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, base | 7-Amino-2-(trifluoromethyl)quinoline |

| Nucleophilic Aromatic Substitution | Alcohol/Thiol | Base | 7-Alkoxy/Thioalkoxy-2-(trifluoromethyl)quinoline |

These synthetic strategies provide access to a vast chemical space of novel quinoline derivatives, which can be further evaluated for their biological and material properties. The ability to fine-tune the substituents at the 7-position allows for the optimization of structure-activity relationships in drug discovery programs and the development of new functional materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring relationships. For the quinoline ring system, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the electronic effects of substituents. In the case of this compound, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield.

The expected ¹H NMR spectrum would display distinct signals for each of the five protons on the quinoline core. The protons on the carbocyclic ring (H-5, H-6, and H-8) and the heterocyclic ring (H-3 and H-4) would show specific splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with adjacent protons. For instance, in related trifluoromethyl-substituted quinolines, protons adjacent to the CF₃ group are clearly identifiable. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for Substituted 2-(Trifluoromethyl)quinolines Data is derived from closely related structures to infer expected values.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.50 - 7.80 | d | ~8.5 |

| H-4 | 8.20 - 8.50 | d | ~8.5 |

| H-5 | 8.10 - 8.30 | d | ~8.8 |

| H-6 | 7.70 - 7.90 | dd | ~8.8, ~2.0 |

Note: The actual chemical shifts and coupling constants for this compound may vary. The table is illustrative based on published data for analogous compounds. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In this compound, ten signals are expected in the aromatic region.

A key diagnostic feature is the signal for the trifluoromethyl group's carbon (C-CF₃), which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). beilstein-archives.org This coupling constant is typically large, around 275-277 Hz. rsc.orgbeilstein-archives.org The carbon attached to the bromine atom (C-7) will also have a characteristic chemical shift. The C-2 carbon, bonded to the CF₃ group, will appear as a quartet with a smaller coupling constant (²JCF) of approximately 33-35 Hz. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for a Substituted 2-(Trifluoromethyl)quinoline Data is derived from a closely related structure, 3-Iodo-6-bromo-4-phenyl-2-(trifluoromethyl)quinoline, to infer expected values. rsc.org

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~147.9 | q | ~33.2 |

| C-3 | ~127.0 | s | - |

| C-4 | ~130.0 | s | - |

| C-4a | ~129.0 | s | - |

| C-5 | ~131.6 | s | - |

| C-6 | ~124.1 | s | - |

| C-7 | ~134.5 | s | - |

| C-8 | ~130.8 | s | - |

| C-8a | ~145.1 | s | - |

Note: The assignments and values are for a related compound and serve as an estimation.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. rsc.orgrsc.org

The chemical shift of this singlet is characteristic of a CF₃ group attached to an aromatic ring. In various 2-(trifluoromethyl)quinoline derivatives, this signal typically appears in the range of -64 to -68 ppm, using CFCl₃ as a reference. rsc.orgrsc.orgcolorado.edu This single peak confirms the presence and electronic environment of the trifluoromethyl moiety.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov For this compound (C₁₀H₅BrF₃N), the exact mass can be calculated with high precision.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom in the molecule. rsc.org HRMS analysis can confirm the calculated mass to within a few parts per million (ppm), providing unequivocal evidence for the compound's elemental composition. rsc.orgacs.org

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrF₃N |

| Monoisotopic Mass | 274.95575 Da |

| Expected [M+H]⁺ (⁷⁹Br) | 275.96303 m/z |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the searched literature, analysis of related structures, such as 7-Bromo-2-(4-chloro-phenyl)-quinoxaline and other fluorinated quinolines, allows for a robust prediction of its solid-state architecture. researchgate.netresearchgate.net

The quinoline ring is expected to be essentially planar. The crystal packing would likely be governed by a combination of intermolecular forces, including π-π stacking interactions between the aromatic quinoline systems and potential halogen bonding involving the bromine atom. researchgate.netrsc.org The trifluoromethyl group can also participate in weak C-F···H or C-F···π interactions, further influencing the supramolecular assembly. researchgate.net X-ray analysis of suitable single crystals would confirm the planarity of the ring system, the precise bond distances and angles of the substituents, and the nature of the packing motifs in the crystal lattice. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present. researchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrations include:

C=C and C=N Stretching: Strong to medium absorptions in the 1620-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring system. researchgate.net

C-F Stretching: Very strong and prominent absorptions in the 1350-1100 cm⁻¹ range, which are indicative of the trifluoromethyl group. rsc.org

C-H Stretching: Absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹, indicating the presence of a C-Br bond. researchgate.net

These characteristic bands, when observed together, provide strong corroborating evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For quinoline and its derivatives, including this compound, this method provides valuable insights into the π-electron system and the influence of various substituents on the electronic structure. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in quinoline derivatives are the π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. In contrast, the n→π* transitions involve the promotion of a non-bonding electron, usually from the nitrogen atom's lone pair in the quinoline ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring system. The presence of a bromine atom at the C-7 position and a trifluoromethyl group at the C-2 position in this compound is expected to significantly influence its UV-Vis absorption spectrum. The trifluoromethyl group (CF3), being a strong electron-withdrawing group, and the bromine atom, which can exert both inductive and resonance effects, will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

To illustrate the nature of UV-Vis spectral data for this class of compounds, the following table presents data for a series of (E)-2-(((2-alkyl/aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives, which share the trifluoromethylated quinoline core. The data showcases how different substituents on the quinoline and phenol (B47542) rings affect the absorption maxima (λmax) and molar absorptivity (log ε).

Table 1: UV-Vis Absorption Data for Selected Trifluoromethylated Quinoline-Phenol Schiff Base Derivatives in Chloroform

| Compound | λmax (nm) | log ε |

|---|---|---|

| (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 273, 356 | 4.35, 4.23 |

| (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 273, 372 | 4.27, 4.37 |

| (E)-4-Bromo-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 275, 374 | 4.32, 4.24 |

Data sourced from a study on new trifluoromethylated quinoline-phenol Schiff bases. beilstein-archives.org

The data in the table demonstrates the presence of multiple absorption bands, consistent with the expected π→π* and n→π* transitions within these complex molecules. The variations in λmax and log ε highlight the electronic influence of the different substituent groups on the quinoline and phenol rings.

Computational and Theoretical Investigations of 7 Bromo 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of 7-Bromo-2-(trifluoromethyl)quinoline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound in its ground state. DFT calculations can also be extended to study the properties of the molecule in its electronic excited states through Time-Dependent DFT (TD-DFT), which is crucial for understanding its photophysical behavior.

For analogous quinoline (B57606) derivatives, DFT calculations have been instrumental in understanding their structure and stability. nih.govresearchgate.net For instance, studies on similar heterocyclic compounds have utilized DFT with basis sets like 6-31+G(d,p) or 6-311G(d,p) to accurately describe their electronic makeup. nih.govresearchgate.net Such calculations for this compound would reveal the distribution of electron density, the locations of electrostatic potential, and the nature of intramolecular interactions. The trifluoromethyl group, being a strong electron-withdrawing group, and the bromine atom, with its electron-withdrawing and steric effects, would significantly influence the electronic landscape of the quinoline ring system.

Table 1: Representative Parameters from DFT Calculations on a Quinoline Analog

| Parameter | Value | Reference Compound |

| Method/Basis Set | B3LYP/6-31+G(d,p) | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one |

| Total Energy | (Not specified) | nih.gov |

| Dipole Moment | (Not specified) | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For quinoline and its derivatives, the HOMO and LUMO energies have been calculated using DFT to predict their reactivity. scirp.org In this compound, the electron-withdrawing trifluoromethyl group at the 2-position and the bromine at the 7-position are expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed over the quinoline ring, while the LUMO may have significant contributions from the trifluoromethyl group. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative HOMO-LUMO Energies for Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Source: Data for the parent compound quinoline, calculated via DFT. scirp.org The presence of bromo and trifluoromethyl substituents would alter these values for the target compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

While specific MD simulation data for this compound is not available, studies on related bromo-quinazoline derivatives have utilized this technique to understand their binding modes within protein active sites. nih.gov Such simulations for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This can reveal stable conformations, the dynamics of the trifluoromethyl group's rotation, and the nature of intermolecular hydrogen bonds or other non-covalent interactions.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches to SAR are essential in modern drug discovery for designing more potent and selective molecules.

In the absence of a known 3D structure of the biological target, ligand-based design methods can be employed. These methods use the structural information of a set of known active molecules to build a model that predicts the activity of new compounds. For quinoline derivatives, SAR studies have been conducted to understand how different substituents affect their biological activities, such as anticancer or antiviral effects. researchgate.netnih.gov For this compound, a ligand-based approach would involve comparing its structural features to those of other bioactive quinolines to hypothesize its potential activities.

Structure-based design is used when the 3D structure of the target protein is known. Molecular docking, a key technique in this approach, predicts the preferred orientation of a molecule when bound to a receptor. Studies on quinoline analogues have used molecular docking to investigate their binding to various protein targets. nih.govnih.gov If a potential target for this compound were identified, docking simulations could predict its binding affinity and key interactions, guiding the design of more potent derivatives.

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening .

Pharmacophore models have been developed for various classes of quinoline derivatives to identify new active compounds. researchgate.netnih.gov For instance, a pharmacophore for a particular biological target might consist of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring arranged in a specific geometry. Virtual screening of compound libraries using a pharmacophore derived from active quinolines could identify this compound as a potential hit if it matches the required features. This approach is a powerful tool for hit identification in the early stages of drug discovery. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms

Currently, there is a notable absence of publicly available, peer-reviewed scientific literature detailing the computational elucidation of reaction mechanisms specifically for this compound. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and kinetic and thermodynamic parameters, specific studies focusing on this particular compound have not been found in a comprehensive search of available databases and scholarly articles.

The elucidation of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), provides invaluable insights into the reactivity of chemical compounds. These studies can predict the most likely pathways for a reaction to proceed, identify key intermediates, and calculate activation energies, which are crucial for understanding and optimizing chemical transformations.

For a compound like this compound, several types of reactions could be of interest for computational investigation, including but not limited to:

Nucleophilic Aromatic Substitution (SNAr): Investigating the mechanism of substitution at the bromine-bearing carbon by various nucleophiles. Computational studies could determine the relative energies of Meisenheimer intermediates and transition states, and the influence of the trifluoromethyl group on the regioselectivity and reaction rates.

Metal-Catalyzed Cross-Coupling Reactions: Elucidating the detailed mechanistic steps (oxidative addition, transmetalation, and reductive elimination) for reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. DFT calculations can model the catalytic cycle, including the structures of organometallic intermediates and transition states.

C-H Activation/Functionalization: Exploring the potential for direct functionalization of the quinoline ring's C-H bonds. Computational models could help predict the most susceptible C-H bonds to activation and the mechanisms of their subsequent transformation.

Although specific data for this compound is not available, the principles of these computational investigations are well-established in the field of organic chemistry.

Applications of 7 Bromo 2 Trifluoromethyl Quinoline in Advanced Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Quinoline (B57606) derivatives are no strangers to the field of OLEDs. The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), a highly effective electron-transporting and emissive material that has been a workhorse in the OLED industry for decades. researchgate.netuconn.edu The quinoline core provides a rigid, planar structure that facilitates charge transport and can be readily functionalized to tune its electronic and photophysical properties.

The subject of this article, 7-Bromo-2-(trifluoromethyl)quinoline, possesses two key substituents that are expected to significantly influence its properties for potential OLED applications. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence at the 2-position can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is a critical parameter for efficient electron injection and transport in an OLED device. Materials with lower LUMO levels are often sought after as electron transporters or as hosts for phosphorescent emitters.

The bromo (-Br) group at the 7-position also introduces several important effects. Halogen atoms can introduce a "heavy atom effect," which can enhance intersystem crossing—a process that is crucial for the efficiency of phosphorescent OLEDs (PhOLEDs). While this can sometimes quench fluorescence, in a properly designed molecule, it can promote the harvesting of triplet excitons, potentially leading to higher device efficiencies. Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for further modification of the molecule through cross-coupling reactions to build more complex and functional materials.

Although no specific electroluminescence data for this compound has been reported, the investigation of quinoline-based materials for OLED applications continues to be an active area of research. researchgate.netuconn.edu

Applications in Organic Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), the design of new electron-acceptor and electron-donor materials is paramount for improving power conversion efficiencies. The electronic properties of this compound suggest its potential as a building block for non-fullerene acceptors (NFAs). The electron-deficient nature of the 2-(trifluoromethyl)quinoline (B1226531) system could be harnessed to create materials with appropriate energy levels to act as electron acceptors when paired with a suitable polymer donor.

The bromine atom at the 7-position offers a strategic point for chemical modification. It can be used to extend the π-conjugation of the molecule by coupling it with other aromatic units. This strategy is often employed to tune the absorption spectrum of the material to better match the solar spectrum and to modulate the energy levels for optimal device performance. While direct application of this compound in OPVs has not been documented, the synthesis of various quinoline derivatives for use in sensors and light-emitting diodes highlights the adaptability of the quinoline scaffold. rsc.org

Investigation of Photophysical Properties: Absorption and Fluorescence Characteristics

The photophysical properties, such as UV-Vis absorption and photoluminescence (fluorescence and phosphorescence), are fundamental to a material's utility in optoelectronic devices. For this compound, these properties are dictated by the electronic transitions within the quinoline ring system, which are in turn modulated by the bromo and trifluoromethyl substituents.

Generally, quinoline exhibits absorption bands in the ultraviolet region. The introduction of a trifluoromethyl group can cause a slight shift in the absorption and emission spectra. More significantly, the electron-withdrawing nature of the -CF3 group can influence the charge distribution in the excited state.

While specific experimental data for this compound is not available, studies on related trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds can exhibit fluorescence quantum yields ranging from low to good, with values between 0.12 and 0.85 depending on the solvent and molecular structure. The Stokes shifts, which is the difference between the absorption and emission maxima, were observed to be larger in more polar solvents.

Table 1: General Photophysical Properties of Related Quinoline Derivatives

| Property | Observation in Related Quinoline Compounds | Potential Implication for this compound |

| Absorption | Typically in the UV region, can be red-shifted with extended conjugation. | Expected absorption in the UV range. |

| Emission | Varies from blue to red depending on substituents and conjugation. | Emission wavelength would need experimental determination. |

| Quantum Yield | Can be high for some fluorescent derivatives. | The heavy bromine atom may quench fluorescence but could promote phosphorescence. |

| Solvatochromism | Emission wavelength can be sensitive to solvent polarity. | Likely to exhibit some degree of solvatochromism. |

This table is illustrative and based on general knowledge of quinoline photophysics, not on specific experimental data for this compound.

Rational Design of Materials with Tailored Optoelectronic Properties

The concept of rational design involves the strategic selection of molecular building blocks and synthetic pathways to create materials with specific, predictable properties. This compound is an excellent example of a scaffold that lends itself to this approach.

The quinoline core is a well-established chromophore. The trifluoromethyl group at the 2-position provides electronic perturbation and stability, while the bromo group at the 7-position is a key site for synthetic elaboration. Using well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, a wide variety of functional groups can be introduced at the 7-position. This allows for the systematic tuning of the molecule's:

Conjugation Length: Extending the π-system to shift absorption and emission to longer wavelengths.

Energy Levels (HOMO/LUMO): To optimize charge injection/extraction and the open-circuit voltage in OPVs.

Solid-State Packing: To improve charge mobility in thin films.

Solubility: To facilitate device fabrication from solution.

The synthesis of polysubstituted quinoline derivatives is a mature field, with various methods available to create a diversity of structures. rsc.org This synthetic accessibility, combined with the distinct electronic roles of the -Br and -CF3 substituents, makes this compound a promising platform for the rational design of new materials for advanced electronic applications. However, significant experimental work is required to synthesize and characterize its derivatives and to evaluate their performance in actual devices.

Biological Interactions and Mechanistic Studies of 7 Bromo 2 Trifluoromethyl Quinoline Analogs

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For quinoline (B57606) derivatives, SAR studies have demonstrated that the type and position of substituents on the heterocyclic ring system are crucial determinants of their therapeutic potential.

The presence of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, and halogens, like bromine, can significantly enhance biological efficacy. The CF3 group is known to increase metabolic stability and lipophilicity, which can improve cell membrane permeability. The bromine atom can alter electronic properties and provides a potential site for hydrogen bonding or other interactions within a biological target, enhancing binding affinity.

SAR studies on various quinoline analogs have revealed distinct patterns:

Anticancer Activity: In studies of 8-hydroxyquinolines, bromo- and dibromo-derivatives showed potent antiproliferative activity against various cancer cell lines, with the position of the bromine atom influencing efficacy. researchgate.net For a series of 1,2,3-triazole-containing chalcone (B49325) derivatives, an SAR study illustrated that a bromo group was essential for activity against A549 lung cancer cells. nih.gov Similarly, in pyrazolo[4,3-f]quinolines, specific bromo-substituted analogs showed high cytotoxicity against gastric cancer cells. nih.gov The introduction of a bromo group on the phenylsulfonamide moiety of quinoxaline (B1680401) sulfonamides was also found to increase antimicrobial activity. mdpi.com

Antitubercular Activity: In a series of quinoline-based compounds developed as antitubercular agents, specific substitutions were key to potency. The most effective compounds exhibited submicromolar activity against replicating Mycobacterium tuberculosis. nih.gov

Neuroactivity: SAR studies on quinoline-derived trifluoromethyl alcohols identified that functional groups including a CF3 moiety were crucial for producing a sedative phenotype in Danio rerio (zebrafish) embryos, likely by blocking sodium channels in neurons. georgiasouthern.edu

These studies collectively indicate that the combination of a quinoline core with bromo and trifluoromethyl substituents is a promising strategy for developing potent bioactive agents. The precise positioning of these functional groups allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

| Compound Class | Key Structural Features | Observed Biological Activity | Reference Finding |

|---|---|---|---|

| Bromo-derivatives of 8-hydroxyquinolines | Bromine at C5 and/or C7 position | Strong antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. | 5,7-Dibromo-8-hydroxyquinoline showed strong activity with IC50 values from 6.7 to 25.6 µg/mL. researchgate.net |

| Quinoline-isoxazole derivatives | Isoxazole-containing side chain on quinoline core | Submicromolar activity against replicating Mycobacterium tuberculosis. | Compounds retained activity against drug-resistant Mtb strains. nih.gov |

| Quinoxaline Sulfonamides | Bromophenyl moiety on the sulfonamide | Increased antimicrobial activity. | SAR indicated the antimicrobial activity decreased in the order Bromo > Thiamide > Acetyl. mdpi.com |

| Quinoline-derived trifluoromethyl alcohols | Trifluoromethyl (CF3) group | Produced a sedative phenotype in Danio rerio. | The CF3 group was found to be crucial for the observed biological activity. georgiasouthern.edu |

Elucidation of Molecular Target Interactions and Binding Affinities

The biological effects of 7-Bromo-2-(trifluoromethyl)quinoline and its analogs are mediated by their interactions with specific molecular targets within the cell. Quinoline derivatives have been shown to interact with a wide range of biological molecules, including enzymes like protein kinases and topoisomerases, as well as protein aggregates. nih.govresearchgate.net The trifluoromethyl and bromo substituents play key roles in defining the affinity and selectivity of these interactions. The CF3 group often occupies hydrophobic pockets in target proteins, while the bromine can form halogen bonds or other stabilizing interactions. nih.gov

Key molecular targets for quinoline derivatives include:

Protein Kinases: Many quinoline-based molecules are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Analogs have been developed as potent dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). rsc.org For instance, compound 5a from one study proved to be a more effective EGFR inhibitor than the reference drug erlotinib. rsc.org Other quinoline derivatives act as inhibitors of the c-Met kinase, where the trifluoromethyl group occupies a hydrophobic pocket and the quinoline nitrogen forms a hydrogen bond with the kinase hinge region. nih.gov

Topoisomerases: These enzymes regulate DNA topology and are validated targets for cancer therapy. Certain pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase I and/or IIα, thereby inducing cancer cell death. nih.gov

Protein Aggregates: In the context of neurodegenerative diseases like Alzheimer's, quinoline-based fluorescent probes have been designed to selectively bind to tau protein aggregates. One such probe, Q-tau 4 , exhibited a nanomolar binding affinity (Kd = 16.6 nM) for tau aggregates, showing 3.5-fold higher selectivity for tau over amyloid-β fibrils. acs.org

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical measure of a drug's potency. The strategic placement of bromo and trifluoromethyl groups on the quinoline scaffold is a key strategy for achieving high affinity and selectivity for these diverse molecular targets.

| Compound/Analog Class | Molecular Target | Binding Affinity / Potency | Key Finding |

|---|---|---|---|